molecular formula C16H30N2O2 B7507010 N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide

N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide

Cat. No. B7507010
M. Wt: 282.42 g/mol
InChI Key: QOZAEMIGMVNJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide, commonly known as JNJ-54175446, is a novel drug candidate that has been developed for the treatment of central nervous system (CNS) disorders. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2).

Mechanism of Action

JNJ-54175446 acts as a PAM of the mGluR2 receptor, which means that it enhances the activity of the receptor in response to glutamate. This leads to a decrease in the release of glutamate, which can help to reduce the symptoms of N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide disorders such as schizophrenia and depression.
Biochemical and Physiological Effects:
JNJ-54175446 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the activity of the mGluR2 receptor, decrease the release of glutamate, and improve cognitive function in animal models of N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of JNJ-54175446 for lab experiments is its specificity for the mGluR2 receptor, which makes it a useful tool for studying the role of this receptor in N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide function. However, one of the limitations of JNJ-54175446 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of potential future directions for research on JNJ-54175446. One area of interest is the development of more selective and potent PAMs of the mGluR2 receptor, which could lead to the development of more effective treatments for N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide disorders. Another area of interest is the investigation of the potential therapeutic applications of JNJ-54175446 in other N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide disorders, such as addiction and Alzheimer's disease. Finally, there is a need for further research on the safety and efficacy of JNJ-54175446 in humans, which could pave the way for its eventual approval as a therapeutic agent.

Synthesis Methods

The synthesis of JNJ-54175446 involves a multi-step process that starts with the reaction of 2,3-dimethylcyclohexanone with 4-bromobutyryl chloride to form the intermediate 2,3-dimethylcyclohexyl 4-bromobutyrate. This intermediate is then reacted with 4-hydroxypiperidine to form the final product, JNJ-54175446.

Scientific Research Applications

JNJ-54175446 has been the subject of extensive scientific research due to its potential therapeutic applications in N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide disorders such as schizophrenia, depression, anxiety, and addiction. It has been shown to have a positive effect on the mGluR2 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide function.

properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-11-5-4-6-15(12(11)2)17-16(20)13(3)18-9-7-14(19)8-10-18/h11-15,19H,4-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZAEMIGMVNJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C(C)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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